N-(2-aminoethyl)-2-hydroxyacetamide
Description
N-(2-Aminoethyl)-2-hydroxyacetamide is a bifunctional compound featuring both an aminoethyl (-NH-CH2-CH2-) and a hydroxyacetamide (-CH2-C(OH)-NH-) group. The presence of amino and hydroxyl groups enables coordination with metal ions, participation in hydrogen bonding, and derivatization for drug design or materials science .
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-4(8)3-7/h7H,1-3,5H2,(H,6,8) |
InChI Key |
IHQDUEDKOPTHNY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide can be achieved through several methods. One common approach involves the reaction of ethanolamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CO}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-2-oxoacetamide.
Reduction: Formation of N-(2-aminoethyl)ethanolamine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Scientific Research Applications
N-(2-aminoethyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-2-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Accessibility : 2-Hydroxy-N-arylacetamides (e.g., ) are synthesized in high yields (82–92%) via mild, one-pot hydrolysis, contrasting with more complex routes for pharmaceutical derivatives like Midodrine .
- Functional Group Impact: The hydroxyethyl/aminoethyl moiety enhances solubility and hydrogen-bonding capacity compared to aryl-substituted analogs .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Solubility: Aminoethyl-hydroxyacetamide derivatives exhibit higher water solubility due to polar -NH2 and -OH groups, unlike aryl-substituted analogs (e.g., 2-hydroxy-N-(4-methoxyphenyl)acetamide), which favor organic solvents .
- Thermal Stability : Aryl-substituted acetamides show higher melting points (72–140°C) compared to aliphatic derivatives, likely due to crystalline packing enhanced by aromatic π-π interactions .
Key Observations :
- Pharmaceutical Potential: Midodrine and thiazol-acetamides demonstrate therapeutic applications, whereas aminoethyl-hydroxyacetamides may serve as zinc-binding ligands for histone deacetylase (HDAC) inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
